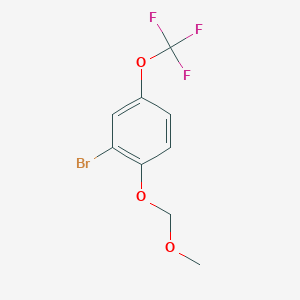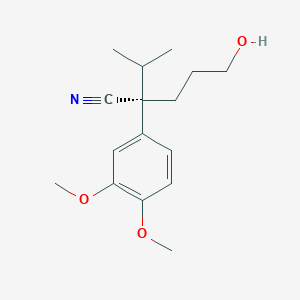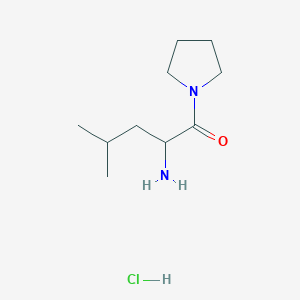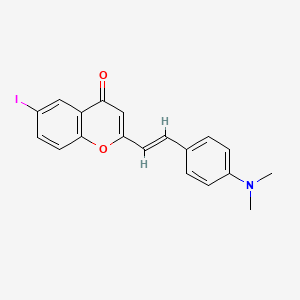![molecular formula C16H10FNO3 B14801598 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)
6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one is a chemical compound with the molecular formula C16H10FNO3 and a molecular weight of 283.2539 g/mol This compound is characterized by a fluorophenyl group attached to a dioxoloquinolinone core structure
Métodos De Preparación
The synthesis of 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one can be achieved through several synthetic routes. One common method involves the ultrasound-promoted one-pot synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used to study biomolecule-ligand complexes and free energy calculations . In biology, it is investigated for its potential as a binding agent to tubulin, a protein involved in cell division . In medicine, it may have applications in drug design and development, particularly in the refinement of x-ray crystal complexes . Additionally, it is used in industrial applications for the synthesis of various derivatives with potential pharmaceutical properties.
Mecanismo De Acción
The mechanism of action of 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with molecular targets such as tubulin . By binding to tubulin, it can disrupt the polymerization of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. The pathways involved in its mechanism of action include the inhibition of microtubule dynamics and the induction of cell death.
Comparación Con Compuestos Similares
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one can be compared with other similar compounds, such as 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives . These compounds share a similar core structure but differ in the substituents attached to the quinolinone ring. The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, making it distinct from other derivatives. Similar compounds include 6-(2-chlorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one and 6-(2-bromophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one.
Propiedades
Fórmula molecular |
C16H10FNO3 |
|---|---|
Peso molecular |
283.25 g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7,10H,8H2 |
Clave InChI |
IWHMCWVRNYOBJB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC3C(=NC(=CC3=O)C4=CC=CC=C4F)C=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)

![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![3-{[3-(2-Cyanopropan-2-Yl)benzoyl]amino}-2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)benzamide](/img/structure/B14801543.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14801544.png)




![N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)carbamothioyl]acetamide](/img/structure/B14801558.png)

![4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14801570.png)
![N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(Pyridin-4-Yl)quinazolin-2-Amine](/img/structure/B14801578.png)
